Ophiobolin H

Description

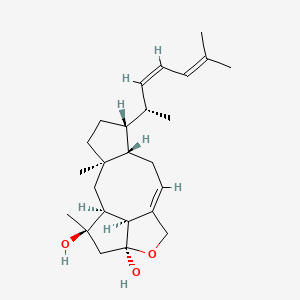

Structure

2D Structure

3D Structure

Properties

CAS No. |

90108-64-8 |

|---|---|

Molecular Formula |

C25H38O3 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(1S,3R,6R,7S,9E,13S,15R,16S)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol |

InChI |

InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22+,23+,24+,25-/m0/s1 |

InChI Key |

IBUCSLMTZXQXRS-CNKIPQCUSA-N |

Isomeric SMILES |

C[C@@H](/C=C\C=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C\3/CO[C@@]4([C@H]3[C@H](C2)[C@](C4)(C)O)O)C |

Canonical SMILES |

CC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Biological Activity of Ophiobolin H from Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First discovered as phytotoxins produced by plant pathogenic fungi, this diverse family of natural products has garnered significant interest from the scientific community due to a wide range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Among the various members of this class, Ophiobolin H, isolated from marine-derived and terrestrial Aspergillus species, stands out as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides an in-depth overview of the discovery, isolation, and reported biological activities of this compound, with a focus on material derived from Aspergillus species. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and putative signaling pathways are presented to aid researchers in this field.

Discovery and Sourcing from Aspergillus Species

This compound has been successfully isolated from various species of the genus Aspergillus, most notably Aspergillus ustus and other marine-derived Aspergillus strains.[1][3] These fungi have proven to be a rich source of diverse ophiobolin analogues. The production of this compound is typically achieved through fermentation of the fungal strain on a suitable nutrient medium, followed by extraction and chromatographic purification.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₈O₃ | [4] |

| Molecular Weight | 386.57 g/mol | [4] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for an Ophiobolin Analogue in CDCl₃

(Note: Specific data for this compound from Aspergillus was not available in a consolidated table. The following data for a related ophiobolin, Ophiobolin O, is provided as a reference. Chemical shifts are reported in ppm.)[4]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 36.2 | 1.38, m |

| 2 | 26.8 | 2.05, m |

| 3 | 79.7 | - |

| 4 | 51.1 | 2.36, d (13.7) |

| 5 | 120.8 | - |

| 6 | 50.2 | 3.16, d (11.0) |

| 7 | 139.2 | - |

| 8 | 130.8 | 5.90, br s |

| 9 | 24.8 | 2.42, d (14.4) |

| 10 | 54.7 | 1.63, dt (3.6, 11.0) |

| 11 | 43.5 | - |

| 12 | 43.0 | 1.38, m |

| 13 | 29.5 | 1.47, m |

| 14 | 40.5 | 2.10, m |

| 15 | 31.8 | 1.25, m |

| 16 | 28.0 | 1.55, m |

| 17 | 131.3 | 5.10, t (7.1) |

| 18 | 124.9 | 5.10, t (7.1) |

| 19 | 131.3 | - |

| 20 | 17.6 | 0.88, d (6.6) |

| 21 | 194.1 | 9.76, s |

| 22 | 18.5 | 1.05, s |

| 23 | 25.7 | 1.68, s |

| 24 | 17.7 | 1.60, s |

| 25 | 21.3 | 1.10, d (6.6) |

Experimental Protocols

Fungal Fermentation

This protocol describes a general method for the fermentation of Aspergillus species for the production of ophiobolins. Optimization of media components and culture conditions may be required for specific strains.

-

Strain: Aspergillus ustus or other identified this compound-producing Aspergillus sp.

-

Culture Medium: Potato Dextrose Agar (PDA) for solid cultures or Potato Dextrose Broth (PDB) for liquid cultures. A typical PDB medium consists of 200 g/L potato infusion, 20 g/L glucose, and deionized water.

-

Inoculation: Inoculate the liquid medium with a mycelial plug from a fresh PDA plate or a spore suspension.

-

Incubation: Incubate the culture flasks at 28°C on a rotary shaker at 150-180 rpm for 14-21 days.[5]

-

Monitoring: Monitor the production of this compound periodically by extracting a small aliquot of the culture broth and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

-

Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.

-

Extraction:

-

Broth: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc).

-

Mycelia: Dry the mycelia, grind them into a fine powder, and extract with methanol (MeOH) or a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1 v/v) using sonication or maceration.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Preparative HPLC

This protocol provides a general guideline for the purification of this compound from the crude extract. The specific parameters may need to be optimized based on the complexity of the extract and the available instrumentation.[6][7]

-

Initial Fractionation (Optional): For complex crude extracts, an initial fractionation step using vacuum liquid chromatography (VLC) or flash chromatography on silica gel can be performed. A stepwise gradient of n-hexane and ethyl acetate is commonly used.

-

Preparative HPLC System:

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is typically used. Both solvents may be acidified with 0.1% formic acid to improve peak shape.

-

Gradient Program (Example):

-

0-5 min: 30% ACN

-

5-40 min: 30% to 100% ACN (linear gradient)

-

40-50 min: 100% ACN (isocratic)

-

50-55 min: 100% to 30% ACN (linear gradient)

-

55-60 min: 30% ACN (isocratic)

-

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detector at a wavelength of 210 nm and 254 nm.

-

-

Fraction Collection: Collect fractions based on the elution profile and analyze them by analytical HPLC to determine their purity.

-

Final Purification: Pool the fractions containing this compound and subject them to a final purification step using an isocratic mobile phase on the same or a similar preparative HPLC column to obtain the pure compound.

Biological Activities and Putative Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on closely related ophiobolins, particularly Ophiobolin A, provides valuable insights into its potential mechanisms of action. The primary reported biological activities of ophiobolins are cytotoxicity against cancer cells and anti-inflammatory effects.

Cytotoxic Activity

Ophiobolins have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[8] The proposed mechanisms of action for Ophiobolin A, which may be applicable to this compound, include the induction of a non-apoptotic form of cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[9] This process is often associated with ER stress.[9] Furthermore, ophiobolins can covalently modify cellular components, such as phosphatidylethanolamine (PE) in cell membranes, leading to membrane destabilization and cell death.[2]

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Ophiobolin Derivatives from the Marine Fungus Aspergillus flocculosus and Their Cytotoxicities against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Ophiobolin H Biosynthetic Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids produced by various fungal species, notably from the genera Aspergillus and Bipolaris. These compounds exhibit a characteristic 5-8-5 tricyclic carbon skeleton and have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and phytotoxic effects. Ophiobolin H, a member of this family, is of particular interest for its potential applications in drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in fungi, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols for its study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal precursor for terpenoid synthesis, acetyl-CoA. The pathway can be broadly divided into three key stages: the formation of the sesterterpene backbone, the initial cyclization to the core ophiobolin structure, and subsequent oxidative modifications to yield the diverse array of ophiobolin derivatives, including this compound.

Mevalonate Pathway and Precursor Synthesis

The initial steps of the pathway follow the well-established mevalonate (MVA) pathway to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Formation of the Sesterterpene Precursor and Cyclization

The key enzyme responsible for the synthesis of the foundational ophiobolin skeleton is a bifunctional sesterterpene synthase known as OblA (also referred to as AcOS or Au8003 in different fungal species).[1][2] This remarkable enzyme possesses two distinct functional domains:

-

Prenyltransferase (PT) domain: This domain catalyzes the sequential condensation of one molecule of DMAPP with four molecules of IPP to generate the 25-carbon linear precursor, geranylfarnesyl pyrophosphate (GFPP).

-

Terpene cyclase (TC) domain: Following its synthesis, the GFPP molecule is then cyclized by the TC domain of the same enzyme to form the characteristic 5-8-5 tricyclic ring system of the first ophiobolin intermediate, ophiobolin F .[1][2]

Oxidative Modifications to this compound

Ophiobolin F serves as a crucial scaffold that undergoes a series of oxidative modifications by tailoring enzymes to produce the various ophiobolin analogs. The biosynthesis of this compound involves at least one key hydroxylation step. While the precise enzymatic sequence leading to this compound has not been fully elucidated in all producing organisms, studies on the biosynthesis of related ophiobolins in fungi like Aspergillus ustus provide a strong model.[3][4]

The key enzymes involved in these later steps are typically:

-

Cytochrome P450 Monooxygenases (e.g., OblB): These enzymes are responsible for introducing hydroxyl groups at various positions on the ophiobolin skeleton. It is highly probable that a specific P450 monooxygenase catalyzes the hydroxylation of an ophiobolin precursor to yield this compound. For instance, in the biosynthesis of ophiobolin C, the P450 enzyme OblB has been shown to catalyze oxidations at the C5 and C21 positions of ophiobolin F.[3] A similar hydroxylation event is the most likely mechanism for the formation of this compound.

-

FAD-dependent Oxidoreductases (e.g., OblC): These enzymes are often involved in dehydrogenation reactions, introducing double bonds into the structure.[3]

The proposed biosynthetic pathway from ophiobolin F to other key intermediates is depicted in the following diagram. The exact precursor to this compound and the specific P450 enzyme responsible for its formation are yet to be definitively characterized and represent an active area of research.

Quantitative Data

Quantitative data on the production and biological activity of ophiobolins are crucial for research and development. The following tables summarize key reported values.

Table 1: Production Titers of Ophiobolins in Fungal and Heterologous Systems

| Compound | Producing Organism | Titer | Reference |

| Ophiobolin F | Saccharomyces cerevisiae (engineered) | 5.1 g/L | [2] |

| Ophiobolin A | Bipolaris sp. (endophyte) | 235 mg/L | [5] |

| Ophiobolin C | Aspergillus ustus (mutant) | 200 mg/L | [6] |

Table 2: Cytotoxic Activity of Selected Ophiobolins

| Compound | Cell Line | IC50 (µM) | Reference |

| Ophiobolin A | P388 | Data not specified | [3] |

| This compound | P388 | 9.3 | [7] |

| Ophiobolin K | MCF-7 | Data not specified | [3] |

| 6-epi-Ophiobolin A | HCT-8, Bel-7402, BGC-823, A549, A2780 | Not specified, but active | [7] |

Experimental Protocols

The study of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Functional Gene Characterization

Protocol 1: Heterologous Expression of Fungal P450 Monooxygenase (OblB) in Pichia pastoris

This protocol is adapted from established methods for expressing fungal proteins in P. pastoris.[1][8]

1. Gene Cloning:

- Amplify the full-length cDNA of the target P450 gene (e.g., oblB) from the this compound-producing fungus using gene-specific primers with appropriate restriction sites.

- Ligate the PCR product into a P. pastoris expression vector (e.g., pPICZα A) under the control of the alcohol oxidase 1 (AOX1) promoter.

- Transform the ligation mixture into E. coli for plasmid amplification and sequence verification.

2. Pichia pastoris Transformation:

- Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

- Transform the linearized plasmid into a competent P. pastoris strain (e.g., X-33) by electroporation.

- Select for positive transformants on YPDS plates containing Zeocin.

3. Protein Expression:

- Inoculate a single colony of a positive transformant into BMGY medium and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.

- Harvest the cells by centrifugation and resuspend in BMMY medium (containing methanol) to induce protein expression.

- Continue incubation at 30°C with vigorous shaking for 48-72 hours, adding methanol every 24 hours to maintain induction.

4. Protein Purification:

- Harvest the cells by centrifugation. If the protein is secreted, the supernatant is used for purification. For intracellular proteins, lyse the cells using glass beads or a French press.

- Clarify the lysate or supernatant by centrifugation.

- Purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Dialyze the purified protein against a suitable storage buffer and confirm purity by SDS-PAGE.

Protocol 2: In Vitro Reconstitution and Assay of P450 Monooxygenase Activity

This protocol describes a method to reconstitute the activity of a purified P450 enzyme with its redox partner.

1. Reaction Components:

- Purified P450 enzyme (e.g., OblB)

- Cytochrome P450 reductase (CPR) (commercially available or co-expressed and purified)

- NADPH

- Substrate (e.g., Ophiobolin F)

- Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

- Lipid vesicles (e.g., L-α-dilauroylphosphatidylcholine - DLPC) for membrane-bound P450s.

2. Reconstitution of the P450 System:

- If using a membrane-bound P450, pre-incubate the purified P450 enzyme and CPR with DLPC vesicles on ice to allow for incorporation into the lipid bilayer.

3. Enzyme Assay:

- In a microcentrifuge tube, combine the reaction buffer, the reconstituted P450/CPR system (or soluble enzymes), and the ophiobolin substrate.

- Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

- Initiate the reaction by adding a solution of NADPH.

- Incubate the reaction for a defined period (e.g., 1-2 hours) with gentle shaking.

- Quench the reaction by adding an organic solvent (e.g., ethyl acetate).

4. Product Analysis:

- Extract the products from the aqueous phase with the organic solvent.

- Evaporate the organic solvent and resuspend the residue in a suitable solvent (e.g., methanol).

- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the hydroxylated ophiobolin product. Compare the retention time and mass spectrum with an authentic standard of this compound if available.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in fungi presents a fascinating example of enzymatic machinery that generates complex and bioactive natural products. While the core pathway involving the bifunctional sesterterpene synthase OblA is well-established, the specific tailoring enzymes responsible for the final steps in this compound synthesis require further detailed characterization. The elucidation of these enzymes and their kinetic properties will be instrumental for the heterologous production of this compound and its derivatives for pharmacological studies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this intriguing biosynthetic pathway and unlock the full therapeutic potential of ophiobolins. Future work should focus on the definitive identification of the this compound synthase, the optimization of heterologous expression systems for improved yields, and the exploration of the substrate promiscuity of the tailoring enzymes to generate novel ophiobolin analogs with enhanced therapeutic properties.

References

- 1. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]

- 2. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous production of fungal effectors in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiobolin H: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids, natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] These compounds are biosynthesized from five isoprene units and exhibit a wide range of biological activities, including phytotoxic, antimicrobial, nematocidal, and cytotoxic effects.[1][2] The first member of this family, ophiobolin A, was isolated in 1958 from the plant pathogenic fungus Ophiobolus miyabeanus.[1] Since then, numerous analogues, including Ophiobolin H, have been discovered from various fungal sources.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, the organisms that produce it, and the methodologies for its isolation and characterization, with a focus on providing actionable information for research and development.

Natural Sources and Producing Organisms of this compound

This compound is primarily produced by filamentous fungi, particularly from the genera Aspergillus and Cochliobolus. These fungi have been isolated from diverse environments, ranging from terrestrial plant pathogens to marine-derived species.[1] The primary producing organisms of this compound are summarized in the table below.

| Producing Organism | Environment/Source | Reference(s) |

| Aspergillus ustus | Fungal pathogen | [1] |

| Cochliobolus heterostrophus | Fungal pathogen | [1] |

| Emericella variecolor | Fungal species | [1] |

| Aspergillus insuetus | Fungal species | [1] |

While the genera Bipolaris and Aspergillus are the most prolific producers of ophiobolins in general, this compound has been specifically identified from the organisms listed above.[1][2] The production of ophiobolins can be influenced by culture conditions, with different analogues being produced in liquid versus solid culture media.[1]

Experimental Protocols

The isolation and purification of this compound from fungal cultures is a multi-step process that requires careful optimization. The following is a generalized protocol based on methodologies reported in the literature for ophiobolin-type sesterterpenes.

Fungal Cultivation and Extraction

A common workflow for the cultivation of the producing fungus and subsequent extraction of metabolites is outlined below.

Methodology:

-

Inoculation and Cultivation: The producing fungal strain (e.g., Aspergillus ustus) is inoculated into a suitable liquid culture medium (e.g., Potato Dextrose Broth). The culture is then incubated, typically with shaking, for a period that allows for sufficient growth and secondary metabolite production (e.g., 21 days).[3]

-

Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration.

-

Extraction: Both the mycelia and the broth are extracted with organic solvents to recover the secondary metabolites. The broth is typically extracted with a solvent like ethyl acetate, while the mycelia are often extracted with acetone or methanol.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Isolation and Purification

The crude extract is subjected to various chromatographic techniques to isolate and purify this compound.

Methodology:

-

Initial Fractionation: The crude extract is typically first fractionated using column chromatography on a stationary phase like silica gel, with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Bioassay-Guided Fractionation (Optional): Fractions can be tested for biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation towards the most active compounds.

-

Preparative HPLC-MS: The fractions showing the presence of compounds with the expected mass of this compound are further purified using preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4]

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4]

Biosynthesis of Ophiobolins

The biosynthesis of ophiobolins in fungi like Aspergillus ustus involves a dedicated gene cluster.[5] While the specific pathway for this compound is part of the broader ophiobolin biosynthesis, the initial steps involve the formation of the characteristic 5-8-5 tricyclic sesterterpene skeleton by a sesterterpene synthase.[5] Subsequent modifications, such as oxidations, are carried out by other enzymes in the gene cluster, like cytochrome P450 monooxygenases, to produce the various ophiobolin analogues.[5]

In Aspergillus ustus, the enzyme Au8003 has been identified as the synthase responsible for producing the ophiobolin skeleton, leading to the formation of Ophiobolin F.[5] It is hypothesized that this compound is subsequently formed from Ophiobolin F through the action of one or more cytochrome P450 monooxygenases encoded within the same biosynthetic gene cluster.[5][6]

Conclusion

This compound is a promising natural product produced by several species of fungi, most notably Aspergillus ustus. Its unique chemical structure and biological activities make it a compound of interest for further research and development, particularly in the fields of oncology and infectious diseases. The methodologies for its production, isolation, and purification are well-established, providing a solid foundation for obtaining sufficient quantities for detailed biological evaluation. Further exploration of the biosynthetic pathway may also open up avenues for synthetic biology approaches to enhance production or generate novel analogues with improved therapeutic properties.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High ophiobolin A production in endophytic fungus Bipolaris sp. associated with Datura metel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Ophiobolins in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins, a class of sesterterpenoid natural products derived from fungi, have demonstrated significant anti-proliferative activity across a wide range of cancer cell lines.[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Ophiobolin H and its closely related analogs, primarily Ophiobolin A, in cancer cells. The cytotoxic effects of ophiobolins are not attributed to a single target but rather to a complex interplay of induced cellular stresses and the disruption of multiple signaling pathways, often in a cell-type-dependent manner.[1][2]

Data Presentation: Cytotoxicity of Ophiobolins

The following tables summarize the quantitative data on the cytotoxic effects of ophiobolins on various cancer cell lines.

Table 1: IC50 Values of Ophiobolin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.17 | [1] |

| Various Solid and Hematological Cancers | - | 0.4 - 4.3 | [3] |

| Normal Cells | - | 20.9 | [3] |

Table 2: IC50 Values of Ophiobolin O in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Human Breast Cancer | 13.45 ± 1.26 | [4] |

| NCI-H460 | Human Large Cell Lung Carcinoma | 13.55 ± 1.01 | [4] |

| DU145 | Human Prostate Cancer | 16.48 ± 2.68 | [4] |

| HUVEC | Human Umbilical Vein Endothelial Cell | 84.96 ± 11.73 | [4] |

Core Mechanisms of Action

The anticancer activity of ophiobolins stems from their ability to induce multiple forms of cell stress and death, including apoptosis, paraptosis, and necrosis, and to arrest the cell cycle.[2][4][5][6][7]

Induction of Endoplasmic Reticulum (ER) Stress and Paraptosis-like Cell Death

Ophiobolin A is a potent inducer of endoplasmic reticulum (ER) stress in glioma cells.[6][8][9] This leads to a form of non-apoptotic cell death known as paraptosis, which is characterized by the dilation of the ER and mitochondria.[6][10][11] A critical mediator in this process is the upregulation of CHOP (C/EBP homologous protein).[6][9] The underlying mechanism for this ER stress is believed to be the covalent modification of free sulfhydryl groups on proteins by Ophiobolin A, leading to protein misfolding and accumulation.[6]

Mitochondrial Dysfunction and Metabolic Collapse

Ophiobolin A directly targets mitochondria, leading to a cascade of events that culminate in metabolic collapse.[1] It has been shown to covalently target Complex IV of the electron transport chain, specifically the COX5A and HIGD2A subunits.[12] This initially hyperactivates mitochondrial respiration, causing a spike in ATP and reactive oxygen species (ROS), followed by a collapse of the mitochondrial membrane potential and subsequent ATP depletion.[1][12] This mitochondrial dysfunction is a central player in Ophiobolin A-induced cell death.[13][14]

Covalent Modification of Phosphatidylethanolamine (PE)

A unique mechanism of action for Ophiobolin A is its ability to covalently modify phosphatidylethanolamine (PE), a key phospholipid component of cell membranes.[10][15] Ophiobolin A reacts with the ethanolamine headgroup of PE to form a pyrrole-containing adduct.[10] This adduct formation destabilizes the lipid bilayer, leading to a loss of membrane integrity and contributing to cytotoxicity.[10][15] The potentially higher abundance of PE on the outer leaflet of cancer cells may contribute to the selective antitumor activity of Ophiobolin A.[15]

Disruption of Key Signaling Pathways

Ophiobolins have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival.

-

MAPK Pathway: Ophiobolin O activates the JNK, p38 MAPK, and ERK signaling pathways in MCF-7 breast cancer cells, which is associated with the induction of apoptosis.[7]

-

PI3K/mTOR, Ras/Raf/ERK, and CDK/RB Pathways: Ophiobolin A has been found to inhibit the phosphorylation of key effector proteins in these pathways, including S6, ERK, and RB, thereby inhibiting multiple oncogenic signals simultaneously.[3]

-

STAT3 Pathway: Natural products, including those with structures similar to ophiobolins, are known to inhibit the STAT3 signaling pathway, which plays a crucial role in cell cycle progression and apoptosis.[16][17][18][19] Inhibition of STAT3 can occur through various mechanisms, including targeting upstream regulators or directly binding to the STAT3 SH2 domain.[17]

Induction of Cell Cycle Arrest

Ophiobolin O has been demonstrated to induce cell cycle arrest at the G1 phase in MCF-7 cells.[4][7] This is achieved by reducing the phosphorylation of AKT and GSK3β, leading to the downregulation of cyclin D1.[4]

Visualizations of Mechanisms and Workflows

References

- 1. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ophiobolin O Isolated from Aspergillus ustus Induces G1 Arrest of MCF-7 Cells through Interaction with AKT/GSK3β/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel agent ophiobolin O induces apoptosis and cell cycle arrest of MCF-7 cells through activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]

- 16. researchgate.net [researchgate.net]

- 17. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiobolin H sesterterpene class and characteristics

An In-depth Examination of the Sesterterpene Ophiobolin H: Class, Characteristics, and Biological Activities

This technical guide provides a comprehensive overview of this compound, a member of the sesterterpene class of natural products. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this fungal metabolite. This document details its structural characteristics, known biological activities with available quantitative data, and relevant experimental methodologies.

Introduction to the Ophiobolin Class

Ophiobolins are a group of sesterterpenoids, which are C25 isoprenoid compounds derived from five isoprene units.[1] They are characterized by a distinctive 5-8-5 tricyclic carbon skeleton.[1] First isolated in 1958, numerous ophiobolin analogues have since been identified from various fungal species, primarily belonging to the genera Aspergillus and Bipolaris.[1] The ophiobolin family exhibits a wide range of biological activities, including phytotoxic, antimicrobial, and cytotoxic effects.[1]

This compound: Structural Characteristics and Source

This compound is a known member of the ophiobolin family. It has been isolated from the marine-derived fungus Aspergillus ustus and the fungus Cochliobolus heterostrophus.[1] Like other ophiobolins, its core structure is the 5-8-5 tricyclic ring system.

Biological Activity of this compound

This compound has demonstrated cytotoxic activity against mammalian cancer cell lines. While the full spectrum of its biological activity is still under investigation, the available data points to its potential as a cytotoxic agent.

Cytotoxic Activity

| Cell Line | Organism | Cancer Type | IC50 (µM) | Reference |

| P388 | Mouse | Leukemia | 105.7 | [2] |

Further studies are required to establish a comprehensive cytotoxicity profile of this compound against a broader range of human cancer cell lines.

Antimicrobial Activity

Currently, there is no specific data available in the public domain regarding the minimum inhibitory concentrations (MICs) of this compound against bacterial or fungal pathogens. However, other members of the ophiobolin class have shown antimicrobial properties.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound have not yet been fully elucidated. Research on the broader ophiobolin class, particularly ophiobolin A, has identified several potential molecular targets and cellular effects, which may offer insights into the possible mechanisms of this compound.

Known mechanisms for the ophiobolin class include:

-

Calmodulin Inhibition : Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.

-

Membrane Destabilization : Some ophiobolins can interact with and destabilize cell membranes.

-

Mitochondrial Targeting : Ophiobolin A has been shown to target mitochondrial complex IV, leading to metabolic collapse in cancer cells.

A hypothetical signaling pathway for ophiobolins, based on the known targets of ophiobolin A, is presented below. It is important to note that this is a generalized representation and the specific pathway for this compound may differ.

Caption: Hypothetical signaling pathway for ophiobolins.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound from Aspergillus ustus

The following is a general workflow for the isolation and purification of ophiobolins from fungal cultures. Specific details for this compound should be optimized based on the referenced literature.

Caption: General workflow for this compound isolation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a sesterterpene natural product with demonstrated cytotoxic activity. While its full biological profile and mechanism of action are yet to be completely understood, it represents a molecule of interest for further investigation in the context of cancer research and drug discovery. This guide provides a foundational understanding of this compound and serves as a starting point for researchers in the field. Further studies are warranted to elucidate its specific molecular targets, signaling pathways, and to expand upon its known biological activities.

References

Ophiobolin H: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin H is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi, particularly from the genera Aspergillus and Bipolaris. These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton. While initially identified as phytotoxins, the ophiobolins, including this compound, have garnered significant scientific interest due to their broad spectrum of biological and pharmacological activities.[1] This technical guide provides an in-depth overview of the biological activities and pharmacological properties of this compound and related ophiobolins, with a focus on their potential as therapeutic agents.

Biological Activities and Pharmacological Properties

The ophiobolin family exhibits a wide range of biological activities, making them promising candidates for drug discovery and development. Their properties include cytotoxic, antimicrobial, phytotoxic, nematocidal, and anti-influenza activities.[1] A significant focus of research has been on their potent anticancer properties, which have been observed against a variety of cancer cell lines, including those with multidrug resistance and cancer stem cells.[1][2]

Anticancer Activity

The primary pharmacological interest in this compound and its analogues lies in their anticancer potential. Studies on the broader ophiobolin class have demonstrated significant cytotoxicity against various human cancer cell lines. For instance, 6-epi-ophiobolin A has shown potent activity against human colon adenocarcinoma (HCT-8), liver cancer (Bel-7402), gastric cancer (BGC-823), lung adenocarcinoma (A549), and ovarian adenocarcinoma (A2780) cells.[1][2]

Table 1: Cytotoxicity of 6-epi-Ophiobolin A against Human Cancer Cell Lines

| Cell Line (Cancer Type) | IC50 (μM) |

| HCT-8 (Colon Adenocarcinoma) | 2.09 - 2.71 |

| Bel-7402 (Liver Cancer) | 2.09 - 2.71 |

| BGC-823 (Gastric Cancer) | 2.09 - 2.71 |

| A2780 (Ovarian Adenocarcinoma) | 2.09 - 2.71 |

| A549 (Lung Adenocarcinoma) | 4.5 |

| Data from a study on 6-epi-ophiobolin A, a related ophiobolin.[2] |

Calmodulin Inhibition

A key molecular target of the ophiobolin family is calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signal transduction pathways.[3][4][5] Ophiobolins act as irreversible antagonists of calmodulin.[3][5] This inhibition is achieved through the formation of a covalent adduct with lysine residues on the calmodulin protein.[4] The IC50 value for Ophiobolin A as a calmodulin antagonist is in the range of 0.87-3.7 µM.[3] The inhibition of calmodulin disrupts various downstream signaling pathways, contributing to the cytotoxic effects of these compounds.

Mechanisms of Action

The cytotoxic effects of ophiobolins are attributed to multiple mechanisms of action, including the induction of different forms of programmed cell death and the disruption of key signaling pathways.

Induction of Cell Death

Depending on the cancer cell type, ophiobolins can induce apoptosis or a paraptosis-like cell death.[6][7][8] Apoptosis is a well-characterized form of programmed cell death involving caspase activation and DNA fragmentation. In contrast, paraptosis is a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.[6][8] Some studies also suggest that ophiobolins can react with phosphatidylethanolamine in the cell membrane, leading to membrane destabilization and cell death.[9] Another proposed mechanism involves the covalent targeting of Complex IV in the mitochondrial respiratory chain, leading to metabolic collapse.[10]

Modulation of Signaling Pathways

The biological activities of ophiobolins are linked to their ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer. The primary pathways implicated are:

-

PI3K/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.

-

Ras/Raf/ERK Pathway: This cascade plays a key role in regulating cell proliferation, differentiation, and survival.

-

CDK/RB Pathway: This pathway governs the cell cycle progression.

The inhibition of calmodulin by ophiobolins can lead to the downstream dysregulation of these pathways.

Figure 1: Simplified diagram of signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of compounds like this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplate

-

Cells of interest

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Characterization and phytotoxicity of ophiobolins produced by Bipolaris setariae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kumc.edu [kumc.edu]

- 4. researchhub.com [researchhub.com]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Ophiobolin H using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin H is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi.[1][2][3] These compounds have garnered significant interest due to their diverse biological activities, including potential antimicrobial and anticancer properties. Accurate and reliable quantification of this compound is crucial for research and development, enabling potency assessment, stability studies, and quality control of fungal extracts and purified samples.

This document provides a detailed application note and a generalized protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The proposed method is based on established analytical principles for similar ophiobolin compounds and serves as a robust starting point for method development and validation.[4]

Analytical Method Overview

The quantification of this compound is achieved through RP-HPLC, which separates the analyte from other components in a sample matrix based on its hydrophobicity. A C18 stationary phase is commonly employed for the separation of sesterterpenoids. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. Detection is performed using a UV detector, with the wavelength set to maximize the absorbance of this compound.[4]

Experimental Workflow:

Caption: Workflow for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Acetone (ACS grade or higher) for extraction

-

Syringe filters (0.22 µm, compatible with organic solvents)

Instrumentation and Chromatographic Conditions

The following table outlines the recommended starting parameters for the HPLC analysis. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C (Ambient) |

| Detection Wavelength | 234 nm |

| Run Time | 25 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for extracting this compound from a fungal solid culture. The protocol should be adapted based on the specific sample type.

-

Extraction: Scrape a known amount (e.g., 0.1 g) of fungal mycelium from the culture plate.[4] Add 1 mL of acetone and vortex for 1 minute.[4] Perform ultrasonication for 30 minutes to ensure complete extraction.[4]

-

Centrifugation: Centrifuge the extract at 12,000 rpm for 2 minutes to pellet any solid debris.[4]

-

Filtration: Carefully transfer the supernatant to a clean vial. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Sample Preparation Workflow:

Caption: Step-by-step sample preparation.

Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[6]

-

Quantification: Inject the prepared sample extracts. Determine the peak area of this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the injected sample.

-

Final Concentration: Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.

Method Validation (General Guidelines)

For use in a regulated environment or for publication, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined from the calibration curve.[7]

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.[6]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Quantitative Data Summary (Hypothetical for this compound based on similar compounds):

| Parameter | Expected Performance |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

| LOD | ~0.2 µg/mL |

| LOQ | ~0.6 µg/mL |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No peak or very small peak | Sample concentration too low; Injection error | Concentrate sample; Check autosampler and syringe |

| Broad or tailing peaks | Column contamination; Inappropriate mobile phase pH | Flush column; Adjust mobile phase pH |

| Ghost peaks | Contamination in mobile phase or injector | Use fresh mobile phase; Clean injector |

| Inconsistent retention times | Fluctuation in flow rate or temperature; Column degradation | Check pump and column thermostat; Replace column |

Conclusion

This application note provides a comprehensive framework for the quantification of this compound using HPLC. The detailed protocol and recommended parameters offer a solid foundation for researchers to develop and implement a reliable analytical method. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.

References

- 1. Metabolomics-Guided Discovery of Bipolarolides H–O, New Ophiobolin-Type Sesterterpenes with Antibacterial Activity from the Marine-Derived Fungus Uzbekistanica storfjordensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. munin.uit.no [munin.uit.no]

- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Sample Prep Basics - Axion Labs [axionlabs.com]

- 6. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]

- 7. jetir.org [jetir.org]

- 8. mdpi.com [mdpi.com]

- 9. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Ophiobolin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin H is a member of the ophiobolin family, a class of sesterterpenoids produced by various fungi, including species from the Aspergillus and Bipolaris genera.[1] These natural products are characterized by a unique 5-8-5 tricyclic carbon skeleton and have garnered significant interest in the scientific community for their diverse biological activities.[1] While initially recognized as phytotoxins, extensive research has revealed their potent cytotoxic effects against a wide array of cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cytotoxicity assays.

Mechanism of Action

The precise cytotoxic mechanism of this compound is not as extensively studied as its analogue, Ophiobolin A. However, based on structural similarities and the known mechanisms of other ophiobolins, a putative mechanism of action can be proposed. Ophiobolin A is known to exert its cytotoxic effects through at least two primary mechanisms:

-

Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A possesses a reactive aldehyde group that can form a covalent adduct with the primary amine of phosphatidylethanolamine, a key phospholipid component of the cell membrane. This interaction is thought to disrupt the lipid bilayer, leading to membrane destabilization and ultimately, cell death.

-

Mitochondrial Targeting: More recent studies have indicated that Ophiobolin A can covalently target subunits of Complex IV (cytochrome c oxidase) within the mitochondrial electron transport chain. This leads to a collapse of mitochondrial metabolism, increased oxidative stress, and subsequent cell death.

It is highly probable that this compound shares one or both of these mechanisms of action due to the conservation of key functional groups within the ophiobolin scaffold. Further research is required to definitively elucidate the specific molecular targets of this compound.

Data Presentation: In Vitro Cytotoxicity of Ophiobolin Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of various ophiobolin analogs, including those isolated from Aspergillus ustus (a known producer of this compound), against a panel of human cancer cell lines. This data is essential for designing experiments and for comparing the cytotoxic potency of this compound with its related compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Ophiobolin Analogues from A. ustus | MCF-7 | Breast Adenocarcinoma | 0.6 - 9.5 |

| MD-MBA-231 | Breast Adenocarcinoma | 0.6 - 9.5 | |

| MCF/Adr | Adriamycin-resistant Breast Cancer | 0.6 - 9.5 | |

| A549 | Lung Carcinoma | 0.6 - 9.5 | |

| HL-60 | Promyelocytic Leukemia | 0.6 - 9.5 | |

| 6-epi-Ophiobolin A | HCT-8 | Colon Adenocarcinoma | 2.09 - 2.71 |

| Bel-7402 | Liver Cancer | 2.09 - 2.71 | |

| BGC-823 | Gastric Cancer | 2.09 - 2.71 | |

| A2780 | Ovarian Adenocarcinoma | 2.09 - 2.71 | |

| A549 | Lung Adenocarcinoma | 4.5 |

Note: The specific IC50 value for this compound within the reported range for analogues from A. ustus requires further specific investigation. The data for 6-epi-Ophiobolin A is provided for comparative purposes.[2][3]

Experimental Protocols

A standard method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for this compound Cytotoxicity

1. Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

2. Procedure:

Day 1: Cell Seeding

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in complete culture medium.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Day 2: Treatment with this compound

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound) and a negative control (untreated cells in medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Day 4 (after 48h incubation): MTT Assay

-

After the incubation period, carefully remove the medium containing this compound.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualization of Putative Signaling Pathways and Workflows

To aid in the understanding of the experimental process and the potential mechanisms of this compound, the following diagrams have been generated.

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Caption: Putative signaling pathways for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Studying the Effects of Ophiobolin H

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture techniques and experimental protocols for investigating the cellular effects of Ophiobolin H, a sesterterpenoid natural product. Given the limited specific data on this compound, this document leverages established protocols and mechanistic insights from the closely related and well-studied analogue, Ophiobolin A.

Introduction to this compound

This compound is a member of the ophiobolin family of sesterterpenoids, which are characterized by a unique 5-8-5 tricyclic carbon skeleton.[1] While research on this compound is not as extensive as for other members of its class like Ophiobolin A, it has demonstrated cytotoxic activity.[1] The ophiobolin family of compounds is known to exert a range of biological effects, including anti-proliferative and pro-apoptotic activities against various cancer cell lines.[1][2] The proposed mechanisms of action for ophiobolins are diverse and cell-type dependent, involving the induction of apoptosis, paraptosis-like cell death, cell cycle arrest, and the modulation of key signaling pathways.[3][4][5]

Data Presentation: Cytotoxic Activity of Ophiobolins

The following table summarizes the reported cytotoxic activities of this compound and its analogue, Ophiobolin A, against various cancer cell lines. This data provides a baseline for designing experiments to evaluate the efficacy of this compound.

| Compound | Cell Line | Cell Type | IC50 / LD50 | Reference |

| This compound | P388 | Murine Leukemia | 9.3 µM | [1] |

| Ophiobolin A | A549 | Non-Small Cell Lung Cancer | ~1 µM (LD50) | [6] |

| Ophiobolin A | SKMEL28 | Melanoma | ~1 µM (LD50) | [6] |

| Ophiobolin A | Hs683 | Glioma | ~1 µM (LD50) | [6] |

| Ophiobolin A | U373 | Glioblastoma | ~1 µM (LD50) | [6] |

| Ophiobolin A | RD | Rhabdomyosarcoma | ~1 µM (LD50) | [6] |

| Ophiobolin A | OVCAR3 | Ovarian Cancer | ~1 µM (LD50) | [6] |

| Ophiobolin A | MDA-MB-231 | Breast Cancer | 0.4 - 4.3 µM | [7] |

| Ophiobolin A | T98G | Glioblastoma | Dose-dependent reduction in viability | [3] |

| Ophiobolin A | U373MG | Glioblastoma | Dose-dependent reduction in viability | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular effects of this compound.

Cell Culture and Maintenance

-

Cell Lines: Select appropriate cancer cell lines for study (e.g., glioblastoma, breast cancer, leukemia cell lines).

-

Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Subculture cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations immediately before each experiment. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Selected cancer cell line

-

Complete culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assays

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Selected cancer cell line

-

This compound working solutions

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Materials:

-

6-well plates

-

Selected cancer cell line

-

This compound working solutions

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., caspases, PARP, cyclins, Cdks, proteins involved in ER stress or mitochondrial pathways)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualization of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows for studying the effects of this compound, based on the known mechanisms of Ophiobolin A.

Experimental workflow for studying this compound effects.

Potential signaling pathways affected by this compound.

Conclusion

These application notes provide a framework for the systematic investigation of the cellular effects of this compound. By employing the detailed protocols for cell viability, apoptosis, cell cycle, and protein expression analysis, researchers can elucidate the mechanisms of action of this natural product. The provided diagrams offer a visual representation of the experimental workflow and the potential signaling pathways that may be modulated by this compound, serving as a valuable resource for designing and interpreting experiments in the field of cancer research and drug development. It is important to note that while insights from Ophiobolin A are valuable, the specific effects of this compound should be empirically determined.

References

- 1. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ophiobolin A Covalently Targets Complex IV Leading to Mitochondrial Metabolic Collapse in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ophiobolin A kills human glioblastoma cells by inducing endoplasmic reticulum stress via disruption of thiol proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel agent ophiobolin O induces apoptosis and cell cycle arrest of MCF-7 cells through activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ophiobolin A, a sesterpenoid fungal phytotoxin, displays different mechanisms of cell death in mammalian cells depending upon the cancer cell origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of Ophiobolin A, isolated from the endophytic fungus Bipolaris setariae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ophiobolin H Target Identification using Proteomic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin H is a member of the ophiobolin family of sesterterpenoids, natural products produced by fungi that have demonstrated a range of biological activities, including potent anticancer effects.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and protocols for the identification of this compound targets using modern proteomic approaches, primarily focusing on chemical proteomics and thermal proteome profiling (TPP). Due to the limited availability of data specifically for this compound, this guide will heavily reference the methodologies and findings for the closely related and well-studied analog, Ophiobolin A (OPA), which shares a core structural scaffold and is expected to have a similar mechanism of action.[2]

Key Proteomic Approaches for Target Identification

Two powerful and complementary proteomic techniques are particularly well-suited for identifying the cellular targets of natural products like this compound:

-

Chemical Proteomics: This approach utilizes a chemically modified version of the natural product, typically incorporating a "clickable" alkyne or azide group, to "fish" for interacting proteins in a cellular lysate or in living cells.[3] This method is particularly effective for identifying covalent and high-affinity non-covalent interactions.

-

Thermal Proteome Profiling (TPP): TPP is a label-free method that measures changes in the thermal stability of thousands of proteins in response to ligand binding.[4][5] The binding of a small molecule like this compound can stabilize or destabilize its protein targets, leading to a shift in their melting temperatures, which can be detected by quantitative mass spectrometry.

I. Chemical Proteomics Approach

This approach involves the synthesis of an this compound alkyne probe to enable the enrichment and identification of its binding partners.

Diagram: Chemical Proteomics Workflow

Caption: Workflow for this compound target identification using chemical proteomics.

Experimental Protocols

1. Synthesis of this compound-Alkyne Probe

2. Cell Culture and Treatment

-

Culture human cancer cell lines (e.g., NCI-H1703, a lung cancer cell line sensitive to Ophiobolin A) in appropriate media and conditions.[2]

-

Treat cells with the this compound-alkyne probe at a concentration determined by dose-response studies (e.g., 1-10 µM) for a specified duration (e.g., 4 hours).

-

Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with an excess of unlabeled this compound before adding the alkyne probe.

3. Cell Lysis and Click Chemistry

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Perform a click chemistry reaction to attach a biotin-azide tag to the alkyne-probe-labeled proteins. The reaction mixture typically includes the cell lysate, biotin-azide, copper(II) sulfate, and a reducing agent like sodium ascorbate.

-

Incubate the reaction for 1-2 hours at room temperature.

4. Enrichment of Biotinylated Proteins

-

Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry

-